Product packaging for [(1-butyl-1H-indol-3-yl)thio]acetic acid(Cat. No.:)

[(1-butyl-1H-indol-3-yl)thio]acetic acid

Cat. No.: B5112371
M. Wt: 263.36 g/mol
InChI Key: RXNKIWUNAVPYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[(1-butyl-1H-indol-3-yl)thio]acetic acid is a synthetic chemical reagent that incorporates both an indole and a thioacetic acid functional group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its diverse biological activities . Indole derivatives have been extensively researched for their potential as anti-inflammatory agents, with some analogs shown to inhibit pro-inflammatory cytokines and enzymes like COX-2 . Furthermore, indole-based compounds are investigated for their antihyperglycemic and antioxidant properties, offering potential for managing metabolic disorders . The broader biological potential of indole derivatives also spans antiviral, anticancer, antimicrobial, and antitubercular activities . The specific structure of this compound, featuring a sulfur bridge, is reminiscent of other therapeutically active thioacetic acid-based compounds. Thioacetic acid derivatives have been explored in patent literature for their role in treating conditions related to abnormal uric acid levels, including hyperuricemia and gout . This suggests potential research applications for this compound in developing therapies for metabolic and cardiovascular diseases. Researchers can utilize this chemical as a key building block for synthesizing novel molecules, studying structure-activity relationships (SAR), and exploring new mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2S B5112371 [(1-butyl-1H-indol-3-yl)thio]acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-butylindol-3-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-2-3-8-15-9-13(18-10-14(16)17)11-6-4-5-7-12(11)15/h4-7,9H,2-3,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKIWUNAVPYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of [(1-butyl-1H-indol-3-yl)thio]acetic Acid

A retrosynthetic analysis of this compound suggests a logical disconnection strategy. The primary disconnection breaks the bond between the sulfur atom and the acetic acid group, leading to a 3-thioindole intermediate and a halogenated acetic acid derivative. A further disconnection at the nitrogen of the indole (B1671886) ring separates the 1-butyl group, leading back to the basic indole structure. This approach allows for a modular synthesis where the indole core is first appropriately N-substituted and then functionalized at the C3 position.

Synthesis of the Indole Core: 1-butyl-1H-indole Precursors

The synthesis of the 1-butyl-1H-indole core is a critical preliminary step. This involves the strategic alkylation of the indole nitrogen and subsequent functionalization at the C3 position, which is the most nucleophilic site of the indole ring. chim.itchemrxiv.org

Alkylation Strategies for N1-Substitution of Indole

The introduction of a butyl group at the N1 position of the indole ring can be achieved through various alkylation methods. A common approach involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent like 1-bromobutane or 1-iodobutane. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Reaction Conditions for N-Alkylation of Indole
Indole Substrate Indole
Alkylating Agent 1-Bromobutane
Base Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Typical Yield Good to excellent

It is important to note that while C3-alkylation is common, N-alkylation can be selectively achieved. nih.govmdpi.comnih.gov The mitigated nucleophilicity of the N-H position compared to the C3 position often requires specific catalytic systems to favor N-substitution. nih.gov

Functionalization of the Indole C3 Position

The C3 position of indole is inherently reactive towards electrophiles. chim.it This reactivity is exploited to introduce a functional group that can later be converted to the thiol necessary for the final product. A variety of methods exist for the C3-functionalization of indoles. nih.govresearchgate.netrsc.org

Introduction of the Thioacetic Acid Moiety

The final stage of the synthesis involves the introduction of the thioacetic acid group at the C3 position of the 1-butyl-1H-indole intermediate. This is typically a two-step process involving thiolation followed by a coupling reaction.

Thiolation Reactions at the Indole C3 Position

A common method for introducing a thiol group at the C3 position of an indole involves a multi-step, one-pot reaction. ikprress.org This procedure first activates the C3 position, followed by the introduction of a sulfur-containing nucleophile.

A representative procedure involves:

Iodination: Reaction of the N-substituted indole with a potassium iodide/iodine mixture to form a 3-iodoindole intermediate. iwemi.com

Thiouronium Salt Formation: The iodo-indole is then reacted with thiourea to yield an indole isothiouronium iodide salt. ikprress.orgiwemi.com

Hydrolysis: The isothiouronium salt is hydrolyzed under basic conditions (e.g., 10% sodium hydroxide solution) to generate the corresponding indole-3-thiol. ikprress.orgiwemi.com

Reaction Sequence for C3-Thiolation of N-Substituted Indole
Step 1: Iodination
ReagentsPotassium iodide, Iodine
Step 2: Thiouronium Salt Formation
ReagentThiourea
Step 3: Hydrolysis
ReagentSodium hydroxide solution

Coupling Reactions with Halogenated Acetic Acid Derivatives

Once the 1-butyl-1H-indole-3-thiol is formed, the final step is the coupling with a halogenated acetic acid derivative, most commonly chloroacetic acid or bromoacetic acid. iwemi.com This reaction proceeds via a nucleophilic substitution where the thiolate anion attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired thioacetic acid linkage.

The reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate.

Coupling Reaction Conditions
Substrate 1-butyl-1H-indole-3-thiol
Reagent Chloroacetic acid
Base Sodium hydroxide
Solvent Aqueous media or a polar aprotic solvent
Outcome Formation of this compound

This final coupling step completes the synthesis of the target molecule, this compound.

One-Pot Synthetic Approaches

The development of one-pot synthetic methodologies for complex molecules like this compound is a significant area of research, aiming to improve efficiency, reduce waste, and simplify purification processes. While a specific one-pot synthesis for this exact molecule is not extensively documented, a plausible and efficient route can be conceptualized based on established transformations of the indole ring. Such a process would likely involve the sequential N-alkylation of indole, followed by C3-thiolation and subsequent S-alkylation in a single reaction vessel.

A hypothetical one-pot synthesis could commence with the N-alkylation of indole with a butyl halide (e.g., 1-bromobutane) in the presence of a suitable base. Following the formation of 1-butyl-1H-indole, a C3-sulfenylation step could be initiated. This might be achieved through the introduction of a sulfur electrophile. Finally, the in situ generated 1-butyl-1H-indole-3-thiol would be reacted with a haloacetic acid, such as chloroacetic acid, to yield the target compound. The success of such a one-pot strategy hinges on the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. For instance, the use of ionic liquids as solvents has been shown to enhance the yield and reduce the reaction time for the synthesis of related 1-butyl-1H-indol-3-alkylcarboxylic acid derivatives nih.gov.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst.

The choice of solvent can significantly influence the regioselectivity and efficiency of indole alkylation. For the N-alkylation of indoles, polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed. Studies on the N-alkylation of indoles have shown that the reaction medium can have a profound impact on the outcome researchgate.net. For instance, in the alkylation of 2,3-disubstituted indoles, THF was found to be the optimal solvent for N1-alkylation, while toluene favored C6-alkylation acs.org. Temperature also plays a critical role. While some N-alkylation reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve reasonable reaction rates and yields rsc.org. For the subsequent S-alkylation of the thiol intermediate, the choice of solvent and temperature will depend on the nature of the base and the alkylating agent.

Table 1: Illustrative Solvent Effects on Indole Alkylation

SolventDielectric Constant (20°C)Typical Observations in Indole Alkylation
Dichloromethane (DCM)8.93Often a good choice for achieving high yields in various indole alkylations.
Tetrahydrofuran (THF)7.58Can favor N-alkylation and is a common solvent for reactions involving organometallic reagents.
Acetonitrile (MeCN)37.5A polar aprotic solvent that can facilitate SN2 reactions.
Dimethylformamide (DMF)36.7A highly polar aprotic solvent, often used for N-alkylation with strong bases like NaH.
Toluene2.38A nonpolar solvent that may favor C-alkylation in certain cases.

Note: This table provides a general overview, and the optimal solvent will be specific to the exact reaction conditions and substrates.

Catalysis plays a pivotal role in the synthesis of functionalized indoles. For the C3-alkylation of indoles, various Lewis and Brønsted acids have been employed. For instance, B(C6F5)3 has been demonstrated as an effective catalyst for the direct C3-alkylation of a wide range of indoles nih.govacs.org. Iron-catalyzed N-alkylation of indolines has also been reported, offering a more sustainable approach nih.gov. In the context of C-S bond formation at the C3 position of indole, copper(II)-catalyzed heteroarylation has been described acs.org. The selection of the catalyst and its loading are critical for achieving high efficiency and selectivity. The optimal catalyst loading is typically determined empirically and is a balance between reaction rate and cost-effectiveness.

Table 2: Examples of Catalysts Used in Indole Functionalization

CatalystReaction TypeTypical Loading (mol%)Reference
B(C6F5)3C3-Alkylation10 nih.govacs.org
Tricarbonyl(cyclopentadienone) iron complexN-Alkylation of indolines5 nih.gov
Palladium complexesN-AlkylationNot specified mdpi.com
Cu(BF4)2·xH2OC3-HeteroarylationNot specified acs.org
BF3OEt2C3-Alkylation50 nih.gov

The purification of the final product, this compound, is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, recrystallization, and solvent extraction. For indole-3-acetic acid and its derivatives, purification often involves an initial extraction from the reaction mixture, followed by chromatographic separation. A rapid and simple procedure for the purification of indole-3-acetic acid has been developed using an amino anion exchange minicolumn and a short high-resolution C18 column, which significantly improves recovery compared to solvent partitioning methods nih.gov. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure material orgsyn.org. The choice of purification strategy will depend on the physical properties of the target compound and the nature of the impurities.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is of great interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Modifications can be made to various parts of the molecule, including the N1-alkyl chain, the indole ring, and the thioacetic acid moiety.

Varying the N1-alkyl chain of the indole ring can significantly impact the biological activity and physicochemical properties of the resulting molecule. The synthesis of analogs with different N-alkyl groups can be readily achieved by employing a range of alkylating agents in the initial N-alkylation step. For example, using ethyl bromide, propyl bromide, or isobutyl bromide instead of 1-bromobutane would yield the corresponding N-ethyl, N-propyl, or N-isobutyl analogs. The reactivity of the alkylating agent and the steric hindrance around the indole nitrogen can influence the reaction conditions required for efficient N-alkylation. Studies on the N-alkylation of indoles have demonstrated that a variety of primary and even some secondary alcohols can be used as alkylating agents in the presence of an appropriate catalyst nih.gov.

Table 3: Examples of N-Alkylating Agents for Indole Modification

Alkylating AgentResulting N-SubstituentNotes
Ethyl bromideEthylA common and reactive alkylating agent.
Propyl iodidePropylIodides are generally more reactive than bromides.
Isobutyl bromideIsobutylIntroduces branching in the alkyl chain.
Benzyl chlorideBenzylIntroduces an aromatic moiety.
Allyl bromideAllylIntroduces an unsaturated alkyl chain, useful for further functionalization.

The synthesis of these analogs allows for a systematic exploration of the impact of the N1-substituent on the properties of the [(indol-3-yl)thio]acetic acid scaffold.

Substitutions on the Indole Benzene (B151609) Ring (e.g., halogenation, alkylation)

The indole nucleus is susceptible to electrophilic aromatic substitution, and the positions on the benzene ring (C-4, C-5, C-6, and C-7) can be functionalized through various reactions, including halogenation and alkylation. The directing effects of the fused pyrrole (B145914) ring and the N-butyl substituent influence the regioselectivity of these reactions.

Halogenation:

Halogenation of the indole ring can introduce substituents such as chlorine, bromine, or iodine onto the benzene portion. The specific position of halogenation is influenced by the reaction conditions and the directing effects of the existing substituents. While specific examples for the direct halogenation of this compound are not extensively documented, established methods for the regioselective halogenation of N-alkylindoles can be applied. For instance, electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be employed. The reaction is typically carried out in an inert solvent, and the regioselectivity can be controlled by factors such as the choice of solvent and the presence of a catalyst.

ReagentHalogen IntroducedTypical Position of Substitution
N-Chlorosuccinimide (NCS)ChlorineC-5 or C-6
N-Bromosuccinimide (NBS)BromineC-5 or C-6
N-Iodosuccinimide (NIS)IodineC-5 or C-6

Alkylation:

Friedel-Crafts alkylation provides a means to introduce alkyl groups onto the indole benzene ring wikipedia.orgmt.com. This reaction typically involves the use of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) wikipedia.orgmt.com. The position of alkylation is governed by the electronic properties of the indole ring system. Due to the electron-rich nature of the indole nucleus, Friedel-Crafts reactions can sometimes lead to polyalkylation. Therefore, careful control of reaction conditions is necessary to achieve mono-alkylation at the desired position on the benzene ring.

Alkylating AgentCatalystPotential Product
Methyl iodideAlCl₃[(1-butyl-5-methyl-1H-indol-3-yl)thio]acetic acid
Ethyl bromideAlCl₃[(1-butyl-5-ethyl-1H-indol-3-yl)thio]acetic acid
Isopropyl chlorideAlCl₃[(1-butyl-5-isopropyl-1H-indol-3-yl)thio]acetic acid

Alterations of the Acetic Acid Side Chain (e.g., chain elongation, esterification, amidation)

The carboxylic acid moiety of this compound is a key functional group that can be readily modified to generate a variety of derivatives, including esters and amides. Furthermore, the acetic acid chain can be extended to produce homologous compounds.

Chain Elongation:

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids organic-chemistry.orgnrochemistry.comwikipedia.orgslideshare.netchem-station.com. This multi-step process involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the homologous carboxylic acid organic-chemistry.orgnrochemistry.comwikipedia.org. This method can be applied to this compound to synthesize [(1-butyl-1H-indol-3-yl)thio]propanoic acid.

Esterification:

Esterification of the carboxylic acid can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.

Amidation:

Similar to esterification, amidation can be accomplished by first activating the carboxylic acid. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. This reaction is a versatile method for introducing a wide range of substituents at the terminus of the side chain.

TransformationReagentsProduct Type
Chain Elongation (Arndt-Eistert)1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂OHomologous carboxylic acid
EsterificationROH, H⁺ or 1. SOCl₂ 2. ROHEster
Amidation1. SOCl₂ 2. R¹R²NHAmide

Isosteric Replacements within the Thioacetic Acid Group

Isosteric replacement is a strategy used in medicinal chemistry to substitute a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. In the case of this compound, the carboxylic acid moiety of the thioacetic acid group is a prime candidate for such modifications. Common isosteres for carboxylic acids include tetrazoles and phosphonic acids.

Tetrazole Analogs:

The 1H-tetrazole ring is a well-recognized bioisostere of the carboxylic acid group. The synthesis of a tetrazole analog of this compound would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide source, such as sodium azide nih.govnih.govresearchgate.net.

Phosphonic Acid Analogs:

A phosphonic acid group can also serve as an isostere for a carboxylic acid. The synthesis of the corresponding phosphonic acid analog would involve the introduction of a phosphonate ester, for example, via an Arbuzov reaction with a suitable haloalkylindole intermediate, followed by hydrolysis of the ester to the free phosphonic acid mdpi.comresearchgate.netbeilstein-journals.org.

Isosteric ReplacementKey Synthetic StepResulting Functional Group
TetrazoleNitrile formation followed by cycloaddition with azide5-substituted-1H-tetrazole
Phosphonic AcidArbuzov reaction followed by hydrolysisPhosphonic acid

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No specific high-resolution mass spectrometry data for [(1-butyl-1H-indol-3-yl)thio]acetic acid was found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific NMR spectroscopic data for this compound was found in the public domain.

No specific 1H NMR data is available.

No specific 13C NMR data is available.

No specific 2D NMR data is available.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectroscopy data for this compound was found in the public domain.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

No specific X-ray crystallography data for this compound was found in the public domain.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the three-dimensional arrangement of atoms in chiral molecules. These techniques are contingent on the differential interaction of a chiral substance with left and right circularly polarized light. For a compound to be analyzed by chiroptical methods, it must possess one or more chiral centers, leading to the existence of non-superimposable mirror images known as enantiomers.

Upon examination of the molecular structure of this compound, it is determined that the molecule is achiral. The structure lacks any stereogenic centers, meaning it does not have a carbon atom bonded to four different substituent groups. Consequently, the compound does not exhibit enantiomeric forms and is optically inactive.

Due to the achiral nature of this compound, chiroptical spectroscopic techniques are not applicable for its stereochemical characterization. There are no stereoisomers to distinguish, and the compound does not rotate the plane of polarized light. Therefore, no research findings or data tables related to CD or ORD analysis for this specific compound are available in the scientific literature.

While general information exists for the indole (B1671886) moiety and related derivatives such as indole-3-acetic acid, there is a lack of published research that specifically details the quantum chemical calculations, molecular dynamics simulations, or any of the other computational parameters requested for this compound.

Consequently, it is not possible to provide the detailed, data-driven article as outlined in the user's request. The specific research findings necessary to populate the sections on geometry optimization, electronic structure analysis, molecular electrostatic potential, spectroscopic parameters, reactivity descriptors, and conformational analysis for this particular compound are not available in the public domain at this time.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Solvation Effects and Solvent Accessibility

The behavior of a molecule in a biological system is profoundly influenced by its interactions with the surrounding solvent, typically water. Computational models can simulate these interactions to predict a compound's solubility and how it presents itself to potential binding partners.

Studies on related indole (B1671886) derivatives have shown that the indole ring itself is sensitive to solvent effects. researchgate.netaip.org The introduction of a nonpolar 1-butyl group and a polar thioacetic acid moiety in [(1-butyl-1H-indol-3-yl)thio]acetic acid creates distinct regions of hydrophobicity and hydrophilicity. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to calculate the solvation free energy of the molecule in different solvents, providing a quantitative measure of its solubility.

Furthermore, molecular dynamics (MD) simulations can offer a dynamic picture of the solvation shell around the compound. These simulations track the movement of individual solvent molecules, revealing how water molecules arrange themselves around the hydrophobic butyl chain and the polar carboxylic acid group. This information is crucial for understanding the molecule's solvent-accessible surface area (SASA), which dictates the parts of the molecule that are exposed and available for interaction with other molecules, such as biological receptors.

Table 1: Predicted Solvation Properties of this compound

Property Predicted Value Computational Method
Solvation Free Energy (Water) Data not available PCM/MD Simulations

Ligand-Target Interaction Modeling (Preclinical, Non-Clinical)

Understanding how a ligand interacts with its biological target is a cornerstone of drug discovery. For this compound, molecular modeling techniques can predict its binding to relevant enzymes and receptors, such as the aldose reductase (ALR) enzyme.

Molecular Docking Studies with Relevant Biological Receptors or Enzymes (e.g., ALR enzyme)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies with the ALR enzyme can elucidate potential binding modes. The indole scaffold is a known pharmacophore that can interact with various biological targets. The specific substitutions on the indole ring, the 1-butyl group and the 3-thioacetic acid side chain, will govern its specific interactions within the ALR active site. Docking simulations would typically show the ligand forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues of the enzyme.

Binding Affinity Prediction and Interaction Hotspot Identification

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value provides a measure of the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable complex. These calculations can help in identifying "hotspots" – specific residues in the receptor's binding site that contribute most significantly to the binding affinity.

Table 2: Predicted Interaction Data for this compound with ALR Enzyme

Parameter Predicted Outcome Computational Method
Binding Energy Data not available Molecular Docking/MM-GBSA

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the indole NH, if unsubstituted at this position in a related analog), hydrophobic regions (from the butyl group and the indole ring), and an aromatic ring feature. This model can then be used to virtually screen large compound libraries to identify other molecules with similar features that might also bind to the same target.

Reaction Mechanism Simulations for Synthetic Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights that can help optimize synthetic routes.

Transition State Characterization

The synthesis of this compound likely involves the formation of a thioether bond at the 3-position of the 1-butyl-1H-indole. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway. A key aspect of this is the characterization of the transition state – the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction's kinetics and identify potential barriers to the reaction. This information can be invaluable for selecting appropriate reagents, catalysts, and reaction conditions to improve the yield and efficiency of the synthesis.

Table 3: Computational Data for a Postulated Synthetic Step

Parameter Calculated Value Computational Method
Transition State Energy Data not available DFT

Energy Profile Determination for Key Steps

Due to the absence of direct computational studies on this compound in the available scientific literature, this section presents a theoretical analysis of the energy profiles for key conformational steps. This analysis is based on computational data from analogous molecular systems, providing a foundational understanding of the likely energetic landscapes of the target molecule.

The following interactive data table presents the calculated rotational energy barriers for the syn and anti conformers of thioacetic acid, which can be considered analogous to the rotation of the acetic acid group in the target compound.

ConformerRotational Barrier (V₃) in cm⁻¹Rotational Barrier (kcal/mol)
syn76.3000.218
anti358.0561.024

This data is for thioacetic acid and is used as an analogue for the rotational barrier of the thioacetic acid moiety in this compound. nih.gov

The significant difference in the rotational barriers between the two conformers of thioacetic acid is attributed to steric repulsion and hyperconjugation effects. nih.gov A similar, substantial energy barrier can be expected for the rotation of the acetic acid group in this compound.

Furthermore, the formation of the C3-S bond is a critical step in the synthesis of this molecule. The C3 position of the indole ring is known to be the most nucleophilic and therefore the most favorable site for electrophilic substitution. quora.com Theoretical calculations on the electrophilic substitution of indole generally show a lower activation energy for attack at the C3 position compared to other positions on the indole ring, confirming its higher reactivity. researchgate.netrogue-scholar.org An energy profile for the reaction of a sulfenylating agent with 1-butylindole would be expected to show a distinct preference for the formation of the C3-substituted product.

Exploration of Mechanistic Applications Non Clinical

Development as a Research Tool or Chemical Probe

Indole (B1671886) derivatives are frequently employed as molecular tools to investigate biological systems due to their intrinsic properties, such as fluorescence.

Use in Target Validation Studies

While there is no specific documentation of [(1-butyl-1H-indol-3-yl)thio]acetic acid in target validation, the broader class of indole-based compounds is utilized for this purpose. For instance, synthetic auxins are used to study the TIR1/AFB family of auxin co-receptors. By creating derivatives with varying affinities for different receptor subtypes, researchers can validate the specific roles of these proteins in plant signaling pathways. The structural modifications in this compound, namely the N-butyl group and the thioacetic acid side chain, could potentially confer selectivity for specific protein targets, making it a candidate for such studies.

Application in Elucidating Biological Pathways

Indole-containing molecules have been developed as fluorescent probes for sensing and bioimaging. mdpi.com The indole moiety can exhibit changes in its fluorescence properties in response to environmental changes, such as pH or the presence of specific ions or molecules. mdpi.com This has led to the design of indole-based fluorescent probes for detecting analytes like cyanide and for monitoring pH changes within cellular compartments. mdpi.com Furthermore, a highly sensitive chemiluminescence method for the detection of the phytohormone indole-3-acetic acid (IAA) has been developed using a G-rich DNA labeled gold nanoparticle (AuNP) as a chemiluminescence probe. nih.gov This suggests that this compound could potentially be functionalized to serve as a probe for studying biological pathways where its target proteins are involved.

Potential as an Agricultural Chemical Agent

The most prominent and well-documented application of indole acetic acid analogs is in agriculture, where they function as herbicides and plant growth regulators. frontiersin.orgclinisciences.comnih.gov

Herbicidal Activity and Mechanism of Action (e.g., as an indole acetic acid analog)

Synthetic auxins, which are structurally similar to IAA, are widely used as herbicides. nih.govnih.gov They function by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled growth and eventually, death. The herbicidal efficacy of these compounds is often dependent on their chemical stability and their interaction with auxin receptors like TIR1. nih.govnih.gov

Research on various indole-3-carboxylic acid derivatives has demonstrated their potential as herbicides. nih.govnih.gov These studies often involve modifying the indole ring and the side chain to enhance activity and selectivity. For example, certain α-substituted indole-3-carboxylic acid derivatives have shown significant inhibition of both root and shoot growth in various weed species. nih.gov A patent has also been filed for the use of halogenated indole-3-acetic acid as a herbicide, citing its high efficiency and broad spectrum of activity. google.com The N-butyl substitution in this compound could increase its lipophilicity, potentially enhancing its uptake by plants and its stability against degradation, which are desirable characteristics for a herbicide.

Table 1: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives

Compound Test Plant Concentration (mg/L) Root Inhibition (%) Shoot Inhibition (%) Reference
10d Rape (B. napus) 100 96 - nih.gov
10d Rape (B. napus) 10 92 - nih.gov
10h Rape (B. napus) 100 95 - nih.gov
10h Rape (B. napus) 10 93 - nih.gov

Data derived from studies on indole-3-carboxylic acid derivatives, not the specific subject compound.

Plant Growth Regulation Beyond Auxin Activity

Indole compounds can influence plant growth in various ways beyond the typical auxin-like activity of promoting cell division and elongation. frontiersin.orgnih.gov They can impact root architecture, nutrient uptake, and stress responses. nih.gov For example, some indole derivatives can enhance a plant's resistance to both biotic and abiotic stresses. nih.gov Melatonin, an indoleamine, interacts with IAA signaling to regulate plant growth and stress resistance. mdpi.com The specific structural features of this compound might lead to unique plant growth regulatory effects, potentially by modulating different hormonal pathways or stress response mechanisms.

Antimicrobial or Antifungal Properties (Non-Clinical Relevance)

The indole scaffold is present in many natural and synthetic compounds with antimicrobial and antifungal activity. nih.govnih.govnih.govscirp.org Various derivatives of indole have been synthesized and tested against a range of pathogenic bacteria and fungi.

Studies have shown that modifications to the indole ring system can lead to potent antimicrobial agents. For example, certain tris(1-alkylindol-3-yl)methylium salts have demonstrated high activity against multidrug-resistant bacterial strains. nih.gov The introduction of a thioacetic acid group, as seen in the subject compound, is a common strategy in medicinal chemistry to enhance biological activity. Research on other indole derivatives has shown significant antifungal activity against various plant pathogenic fungi. nih.gov For example, indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been identified as potential succinate (B1194679) dehydrogenase inhibitors, a known antifungal mechanism of action. nih.gov This suggests that this compound could be investigated for its potential to control microbial growth in non-clinical settings, such as in agriculture to protect crops from pathogens.

Table 2: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

Compound Microorganism Activity (MIC µg/mL or Inhibition) Reference
5e Pseudomonas aeruginosa MIC = 3.12 nih.gov
5f Klebsiella pneumoniae MIC = 3.12 nih.gov
Z2 Botrytis cinerea EC50 = 2.7 µg/mL nih.gov
Indole-3-butanoyl-polyethylenimine Multi-drug resistant bacteria Commendable antimicrobial activity nih.gov

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration. Data is for related indole derivatives.

Role as a Synthetic Intermediate for Advanced Materials or Complex Molecules

This compound, a derivative of the indole-3-acetic acid scaffold, holds potential as a versatile synthetic intermediate for the creation of advanced materials and complex molecular architectures. Its bifunctional nature, featuring a carboxylic acid group and a thioether linkage to a substituted indole core, allows for a variety of chemical transformations. The N-butyl group enhances its solubility in organic solvents compared to its unsubstituted counterpart, facilitating its use in a broader range of reaction conditions.

Building Block in Polymer Chemistry

The structure of this compound suggests its potential application as a monomer in the synthesis of specialized polymers. While specific studies on the polymerization of this exact compound are not extensively documented, the reactivity of its functional groups—the carboxylic acid and the thioether—points towards its suitability for constructing polymers with unique properties. The indole moiety, known for its electrochemical and optical characteristics, could impart these features to the resulting polymer chain.

One possible route to polymerization is through the formation of polythioesters. Polythioesters are a class of polymers known for their distinct properties, which can include high refractive indices, good thermal stability, and, in some cases, biodegradability. The ring-opening polymerization (ROP) of thiolactones (cyclic thioesters) is a common method for synthesizing polythioesters. nih.govrsc.org Although this compound is not a cyclic monomer itself, it could be a precursor to a thiolactone derivative suitable for ROP.

Alternatively, condensation polymerization represents a more direct pathway. The carboxylic acid functionality can react with diols or other difunctional monomers to form polyester (B1180765) chains with the indole-containing side group. Similarly, if the thioether were to be modified to a thiol, it could participate in thiol-ene polymerization, a click chemistry reaction known for its high efficiency and mild reaction conditions. researchgate.net Research on monoterpene thiols has highlighted their emerging use as monomers for creating "green polymers," suggesting a similar potential for other functionalized thiols. mdpi.com

The incorporation of the N-butylated indole unit into a polymer backbone could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where indole derivatives have shown promise.

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization TypeRequired Modification of the MonomerPotential Polymer ClassKey Features
Condensation PolymerizationNone (direct use of carboxylic acid)Polyester / PolyamideIncorporation of indole as a pendant group.
Ring-Opening PolymerizationCyclization to a thiolactonePolythioesterPotentially high refractive index and thermal stability. nih.gov
Thiol-Ene PolymerizationConversion of thioacetic acid to thiolPolythioetherHigh efficiency, mild reaction conditions (click chemistry). researchgate.net

Precursor for Advanced Organic Synthesis

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex organic molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and methods to functionalize it are of significant interest. beilstein-journals.orgnih.gov The thioacetic acid moiety at the C3 position serves as a handle for a variety of synthetic transformations.

For instance, the carboxylic acid can be converted into an amide, ester, or ketone, allowing for the coupling of other molecular fragments. This is a common strategy in the development of new therapeutic agents. Studies on related indole-3-acetic acid derivatives have shown their utility in creating complex structures, including potential drug candidates. nih.govgoogle.com A study on the one-pot synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives highlights the synthetic accessibility of such scaffolds. nih.gov

Furthermore, the C2 position of the indole ring can be functionalized, as demonstrated in the multi-step synthesis of 2-(1H-indol-3-yl)thiazole derivatives, which are of pharmacological significance. nih.gov The presence of the N-butyl group in this compound can influence the regioselectivity of such reactions and improve the solubility of intermediates.

The thioether linkage itself can be a site for chemical modification. Oxidation of the sulfur atom can lead to sulfoxides and sulfones, which can alter the electronic properties and biological activity of the molecule. The versatility of the indole scaffold is further exemplified by its use in the synthesis of macrocyclic structures and complex heterocyclic systems. mdpi.commdpi.com

Table 2: Key Reactions for the Derivatization of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidAmide CouplingAmides with diverse functionalities
EsterificationEsters for prodrugs or further modification
ReductionPrimary alcohols
ThioetherOxidationSulfoxides and sulfones
Indole RingElectrophilic SubstitutionHalogenated or nitrated indoles
Metal-catalyzed Cross-CouplingBiaryl or further substituted indoles

The strategic application of these reactions allows for the use of this compound as a foundational building block in the construction of a wide array of complex molecules for various scientific and technological applications.

Future Research Directions and Translational Potential Non Clinical

Expansion of Analog Libraries for Mechanistic Dissection

To fully understand the structure-activity relationships (SAR) of [(1-butyl-1H-indol-3-yl)thio]acetic acid, the systematic expansion of its analog libraries is a critical future direction. nih.gov This involves the synthesis of new derivatives with modifications at key positions to probe their influence on biological activity.

Key Synthetic Modifications and Research Goals:

Modification Area Specific Changes Research Goal Potential Impact
N-butyl chain Varying alkyl chain length (e.g., methyl, ethyl, propyl, pentyl) and introducing branching or cyclic structures.To determine the optimal lipophilicity and steric bulk at the N-1 position for target engagement.Enhanced binding affinity and selectivity for specific biological targets.
Indole (B1671886) Ring Introducing electron-donating or electron-withdrawing groups at positions 4, 5, 6, and 7. nih.govTo modulate the electronic properties of the indole core and its interaction with target proteins. nih.govnih.govImproved potency and altered pharmacokinetic properties.
Thioacetic Acid Moiety Esterification, amidation, or replacement with other acidic isosteres (e.g., tetrazole, hydroxamic acid).To investigate the role of the acidic group in target binding and to improve cell permeability.Development of prodrugs or compounds with enhanced bioavailability.
Thioether Linker Oxidation to sulfoxide (B87167) or sulfone; replacement with other linkers (e.g., ether, amine).To assess the importance of the sulfur atom and the linker's flexibility in the compound's activity.Identification of analogs with increased stability and modified biological activity.

The synthesis of these analogs can be achieved through established and emerging synthetic methodologies for indole derivatives. researchgate.netnih.gov For instance, N-alkylation of the indole nitrogen can be performed under various conditions, including the use of ionic liquids to improve reaction efficiency. nih.gov Subsequent functionalization of the indole ring and modification of the side chain can be accomplished using a range of modern organic synthesis techniques. mdpi.com A detailed SAR study of these new analogs will provide invaluable insights into the molecular requirements for their biological activity and guide the design of more potent and selective compounds for non-clinical research applications. nih.gov

Integration with Systems Biology Approaches

A systems biology approach can provide a holistic understanding of the molecular mechanisms of this compound and its analogs. nih.gov This involves integrating data from genomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's effects on cellular networks.

Potential Systems Biology Applications:

Target Identification: By treating non-human cell lines with the compound and analyzing changes in protein expression (proteomics) and metabolite levels (metabolomics), it is possible to identify potential protein targets and perturbed metabolic pathways. nih.gov

Pathway Analysis: Computational tools can be used to map the observed molecular changes onto known biological pathways, revealing the compound's mechanism of action. For example, indole derivatives have been shown to modulate pathways such as NF-κB and COX-2. mdpi.com

Network Pharmacology: This approach can be used to predict potential off-target effects and to identify opportunities for polypharmacology, where a single compound interacts with multiple targets to achieve a desired effect.

The integration of experimental data with computational modeling will be crucial for interpreting the complex biological effects of this compound and for generating new hypotheses for further investigation. nih.gov

Development of Advanced Delivery Systems for Non-Clinical Applications

The physicochemical properties of this compound, particularly its likely hydrophobic nature, may present challenges for its use in aqueous-based non-clinical research settings. The development of advanced delivery systems can help overcome these limitations and enhance its utility as a research tool. nih.gov

Potential Delivery Systems:

Delivery System Description Advantages for Non-Clinical Research
Nanoparticles Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate the compound, improving its solubility and stability. qub.ac.ukEnhanced delivery to cells in culture, potential for targeted delivery in animal models (non-human). nih.gov
Liposomes Vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic compounds.Improved biocompatibility and the ability to control the release profile of the encapsulated compound. nih.gov
Cyclodextrins Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. qub.ac.ukSimple formulation, low toxicity, and enhanced bioavailability for in vitro and in vivo (non-human) studies. qub.ac.uk

These advanced delivery systems can be tailored to specific non-clinical applications, such as controlled release studies in cell culture or targeted delivery to specific tissues in animal models for research purposes. nih.gov

Exploration of New Mechanistic Targets and Applications (Excluding Therapeutic Human Applications)

While the indole nucleus is prevalent in many therapeutic agents, there is vast potential for this compound and its analogs in non-human applications. mdpi.comnih.gov

Potential Non-Clinical Applications and Mechanistic Targets:

Agricultural Research: Indole-3-acetic acid (IAA) is a well-known plant hormone (auxin) that regulates plant growth and development. mdpi.comnih.gov this compound could be investigated as a synthetic auxin analog or antagonist to modulate plant growth, rooting, and fruit development. Its effects on plant-associated microbes could also be a fruitful area of research. mdpi.com

Antimicrobial Research (Non-human pathogens): Indole derivatives have shown activity against a range of microbes. researchgate.net This compound could be screened for its efficacy against plant pathogens (fungi, bacteria) or in veterinary applications against animal pathogens.

Biomaterials and Organocatalysis: The indole core can be functionalized to create novel monomers for polymerization or as a scaffold for developing new organocatalysts. mdpi.commdpi.com The unique electronic properties of the indole ring make it an attractive candidate for these applications. mdpi.com

Probes for Basic Biological Research: Potent and selective analogs of this compound could be developed as chemical probes to study specific enzymes or signaling pathways in non-human systems. For example, indole derivatives have been investigated as inhibitors of enzymes like Fructose-1,6-bisphosphatase and VEGFR. nih.govrsc.org

Collaborative Opportunities in Interdisciplinary Chemical Research

The full research potential of this compound can be best realized through interdisciplinary collaborations. kcl.ac.uk

Potential Collaborative Areas:

Synthetic Chemistry and Computational Biology: Synthetic chemists can create analog libraries, while computational biologists can use molecular modeling to predict their binding to various targets and guide the design of new compounds. mdpi.com

Chemistry and Plant Sciences: Collaborations with plant biologists could explore the compound's effects on plant growth and its potential as a novel agrochemical. mdpi.com

Materials Science and Organic Chemistry: Joint efforts could lead to the development of new indole-based polymers or materials with unique properties.

Such interdisciplinary projects, often fostered in academic and research institute settings, can accelerate the pace of discovery and lead to innovative applications for this versatile indole derivative. kcl.ac.uk

Q & A

Q. What comparative benchmarks exist against structurally similar compounds (e.g., indole-3-acetic acid)?

  • Methodology : Compare bioactivity metrics (e.g., EC50 for root growth) and physicochemical properties (log P, pKa) with analogs. For example, this compound may exhibit higher stability than indole-3-acetic acid due to sulfur substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.